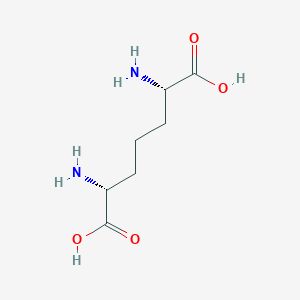

(2R,6S)-2,6-diaminoheptanedioic acid

概要

説明

メソ-ジアミノピメリン酸: は、細菌細胞壁の生合成において重要な役割を果たす天然に存在するアミノ酸誘導体です。グラム陰性菌および一部のグラム陽性菌のペプチドグリカン層の主要な構成要素です。 この化合物は、ペプチドグリカン鎖を架橋することにより細菌細胞壁の構造的完全性を維持するために不可欠であり、それにより浸透圧に対する抵抗力を与えます .

準備方法

合成経路および反応条件: メソ-ジアミノピメリン酸の合成は、さまざまな方法で達成できます。一般的なアプローチの1つは、エノン誘導体アミノ酸の立体選択的還元を伴います。 この方法は、オーバーマン転位、アルケンの水素化、トリクロロアセトアミド還元などのステップを含みます . 別の方法は、Grubbs第2世代触媒の存在下で、Garnerアルデヒド誘導体ビニルグリシンと保護されたアリルグリシンをクロスメタセシスすることです .

工業的製造方法: メソ-ジアミノピメリン酸の工業的製造は、通常、微生物発酵プロセスを伴います。 コリネバクテリウムグルタミカムは、単純な炭素源からメソ-ジアミノピメリン酸を効率的に合成する能力のために、この化合物の生産に頻繁に使用されます .

化学反応の分析

反応の種類: メソ-ジアミノピメリン酸は、酸化、還元、置換反応など、さまざまな化学反応を起こします。 注目すべき反応の1つは、メソ-ジアミノピメリン酸デヒドロゲナーゼによって触媒される酸化脱アミノ化であり、メソ-ジアミノピメリン酸を2-ケト酸に変換します .

一般的な試薬および条件: メソ-ジアミノピメリン酸の反応に使用される一般的な試薬には、クロスメタセシスのためのGrubbs第2世代触媒と、立体選択的還元のためのさまざまな還元剤が含まれます .

主要な生成物: メソ-ジアミノピメリン酸の反応から生成される主要な生成物には、NOD1媒介免疫応答の強力なアゴニストであるN-アシルiE-DAPなどの誘導体が含まれます .

科学研究への応用

メソ-ジアミノピメリン酸は、幅広い科学研究への応用があります。

科学的研究の応用

Biochemical Significance

(2R,6S)-2,6-diaminoheptanedioic acid is a crucial component of bacterial peptidoglycan, which is essential for the structural integrity of bacterial cell walls. Its presence is vital in the biosynthesis of lysine, an important amino acid for various biological processes.

Role in Bacterial Cell Wall Synthesis

The compound serves as a precursor in the synthesis of peptidoglycan layers in Gram-negative bacteria. It is involved in several enzymatic reactions:

- Diaminopimelate Epimerase : Converts LL-2,6-diaminopimelate to meso-2,6-diaminopimelate.

- Succinyl-Diaminopimelate Desuccinylase : Catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid to produce meso-diaminopimelic acid.

These reactions are critical for maintaining bacterial cell wall integrity and function.

Pharmaceutical Applications

The compound has potential applications in drug development due to its role in bacterial metabolism and cell wall synthesis. It can be targeted to develop antibiotics that inhibit bacterial growth by disrupting peptidoglycan synthesis.

Case Study: Antibiotic Development

A recent study explored the synthesis of new antibiotics targeting enzymes involved in the biosynthesis of this compound. By inhibiting these enzymes, researchers aim to create effective treatments against antibiotic-resistant bacteria. The study successfully demonstrated that derivatives of this compound could inhibit bacterial growth in vitro.

Material Science Applications

This compound is being investigated for its potential use in creating biodegradable polymers. Its structural properties allow it to act as a building block for polyamides and other polymeric materials.

作用機序

メソ-ジアミノピメリン酸の作用機序は、細菌細胞壁の生合成における役割を伴います。それはペプチドグリカン層の架橋剤として作用し、細菌細胞壁に構造的完全性を提供します。 酵素ジアミノピメリン酸エピメラーゼは、L、L-ジアミノピメリン酸をメソ-ジアミノピメリン酸に異性化する反応を触媒し、その後ペプチドグリカン構造に取り込まれます .

類似の化合物との比較

類似の化合物:

L、L-ジアミノピメリン酸: メソ-ジアミノピメリン酸とリジンの生合成における前駆体.

リジン: メソ-ジアミノピメリン酸の脱炭酸によって得られる必須アミノ酸.

N-アシルiE-DAP: メソ-ジアミノピメリン酸の誘導体であり、強力なNOD1アゴニストとして作用します.

独自性: メソ-ジアミノピメリン酸は、細菌細胞壁の生合成における特定の役割と、先天性免疫受容体NOD1を活性化する能力によりユニークです。 その構造的特徴により、ペプチドグリカン層の架橋剤として機能し、これは類似の化合物では見られません .

類似化合物との比較

L,L-Diaminopimelic acid: A precursor in the biosynthesis of meso-Diaminopimelic acid and lysine.

Lysine: An essential amino acid derived from meso-Diaminopimelic acid through decarboxylation.

N-acyl iE-DAP: A derivative of meso-Diaminopimelic acid that acts as a potent NOD1 agonist.

Uniqueness: meso-Diaminopimelic acid is unique due to its specific role in bacterial cell wall biosynthesis and its ability to activate the innate immune receptor NOD1. Its structural features allow it to function as a cross-linking agent in the peptidoglycan layer, which is not observed in its similar compounds .

生物活性

(2R,6S)-2,6-Diaminoheptanedioic acid, commonly known as diaminopimelic acid (DAP), is a crucial compound in the biosynthesis of lysine and an essential component of bacterial cell walls. This article explores its biological activity, enzymatic functions, and implications in various biological systems.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 190.1971 g/mol

- InChI Key : GMKMEZVLHJARHF-SYDPRGILSA-N

Role in Bacterial Cell Walls

This compound is a key component of peptidoglycan in bacterial cell walls. It plays a significant role in maintaining cell structure and integrity. The meso form of DAP is particularly important as it is involved in the synthesis of lysine via the diaminopimelate pathway, which is unique to bacteria and some plants.

Enzymatic Reactions

The compound participates in several enzymatic reactions:

-

Diaminopimelate Decarboxylase

- Reaction : Meso-2,6-diaminoheptanedioate → L-lysine + CO

- Gene Name : lysA

- Molecular Weight : 45.5 kDa

-

Diaminopimelate Epimerase

- Reaction : LL-2,6-diaminoheptanedioate → meso-diaminoheptanedioate

- Gene Name : dapF

- Molecular Weight : 30.3 kDa

-

Succinyl-diaminopimelate Desuccinylase

- Reaction : N-succinyl-L,L-diaminopimelic acid → succinate + LL-2,6-diaminoheptanedioate

- Gene Name : dapE

- Molecular Weight : 41.1 kDa

| Enzyme | Reaction | Gene Name | Molecular Weight |

|---|---|---|---|

| Diaminopimelate Decarboxylase | Meso-2,6-diaminoheptanedioate → L-lysine + CO₂ | lysA | 45.5 kDa |

| Diaminopimelate Epimerase | LL-2,6-diaminoheptanedioate → meso-diaminoheptanedioate | dapF | 30.3 kDa |

| Succinyl-diaminopimelate Desuccinylase | N-succinyl-L,L-diaminopimelic acid → succinate + LL-2,6-diaminoheptanedioate | dapE | 41.1 kDa |

Case Studies and Research Findings

-

Antibacterial Activity

Research has shown that DAP derivatives exhibit antibacterial properties against various pathogens. For instance, studies on endophytic actinobacteria demonstrated that extracts containing DAP showed significant activity against pathogenic microbial strains and cancer cell lines . -

Biosynthetic Pathways

The biosynthetic pathway of DAP has been extensively studied, revealing its synthesis from pyruvate in bacteria . This pathway is critical for understanding antibiotic resistance mechanisms as well since DAP is a precursor for lysine synthesis. -

Metabolic Role

In metabolic studies, DAP has been identified as a metabolite that plays a role in the nitrogen cycle within ecosystems . Its presence in human urine indicates its breakdown from gut microbiota, highlighting its significance in human health and disease.

特性

IUPAC Name |

(2S,6R)-2,6-diaminoheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKMEZVLHJARHF-SYDPRGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Diaminopimelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

922-54-3 | |

| Record name | Diaminopimelic acid, meso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIAMINOPIMELIC ACID, MESO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5KRL7N7GD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。